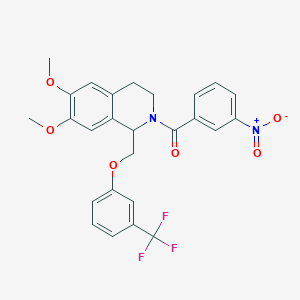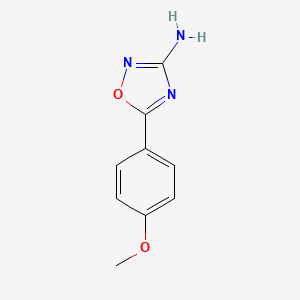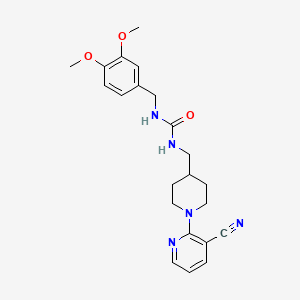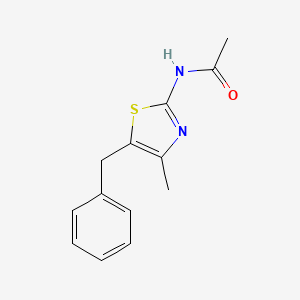
5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride is a chemical compound with the CAS Number: 2375274-27-2 . It has a molecular weight of 260.14 . The IUPAC name for this compound is 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride .
Synthesis Analysis
The synthesis of pyridines with sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This process has been reported to yield target molecules in short reaction times and high yields .Molecular Structure Analysis
The InChI code for 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride is1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H .
科学的研究の応用
Enzyme Inhibition and Selectivity
One of the primary applications of sulfonamide derivatives, including 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride, is in the development of enzyme inhibitors, particularly carbonic anhydrases. Research by Bozdağ et al. (2014) illustrated how variations in sulfonamide structures could lead to significant differences in inhibitory properties against carbonic anhydrase isoforms. Their study demonstrated that even a single atom difference in sulfonamide derivatives could drastically alter inhibitory efficacy, providing valuable insights into designing selective enzyme inhibitors (Bozdağ et al., 2014).
Antimicrobial Activity
Sulfonamide derivatives, through their structural diversity, have also been explored for their antimicrobial properties. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the antimicrobial potential of sulfonamide-based compounds. This research contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitumor Activity
The compound and its derivatives have been studied for their potential in cancer therapy. Ghorab et al. (2006) investigated several sulfonamides with pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[2,3-b]pyridine for their antitumor and radioprotective activities. This study opens avenues for the development of novel antitumor agents with low toxicity, emphasizing the therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2006).
Drug Development and Molecular Interactions
Research on sulfonamide derivatives extends to their role in drug development, focusing on their interactions with various biological targets. Patel and Purohit (2017) explored the formation of solvates with sulfamethazine, a sulfonamide drug, to study its physicochemical properties. Such studies are crucial for understanding how sulfonamide drugs interact at the molecular level, influencing their stability, solubility, and efficacy (Patel & Purohit, 2017).
Synthesis of Novel Compounds
The versatility of sulfonamide derivatives allows for the synthesis of a wide range of novel compounds with potential biological activities. The work by El-Sayed (2006) on the synthesis of 1,2,4-triazole derivatives from sulfonamide precursors underscores the chemical diversity achievable with sulfonamide frameworks, leading to compounds with antimicrobial activity and surface-active properties (El-Sayed, 2006).
作用機序
Sulfonamides, including 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
特性
IUPAC Name |
5-(aminomethyl)pyridine-2-sulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXDHLJOGCCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)S(=O)(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride | |
CAS RN |
2375274-27-2 |
Source


|
| Record name | 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)


![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)
![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)
![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2440877.png)
![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)